molecular formula C15H22O3 B7994844 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one

1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one

Cat. No.: B7994844
M. Wt: 250.33 g/mol
InChI Key: SEJFJOMEXNUACY-UHFFFAOYSA-N
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Description

1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one is an organic compound characterized by a phenyl ring substituted with isopentyloxy and methoxy groups, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one typically involves the alkylation of 4-methoxyphenol with isopentyl bromide to form 3-(isopentyloxy)-4-methoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-al or 1-(3-(Isopentyloxy)-4-methoxyphenyl)propanoic acid.

    Reduction: 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopentyloxy and methoxy groups can influence the compound’s binding affinity and specificity, while the propanone moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

    1-(3-(Isopentyloxy)-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-(Isopentyloxy)-4-methoxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of a propanone moiety.

Uniqueness: 1-(3-(Isopentyloxy)-4-methoxyphenyl)propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of both isopentyloxy and methoxy groups can enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-methoxy-3-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-5-13(16)12-6-7-14(17-4)15(10-12)18-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFJOMEXNUACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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